UR-144 デグラダント

概要

説明

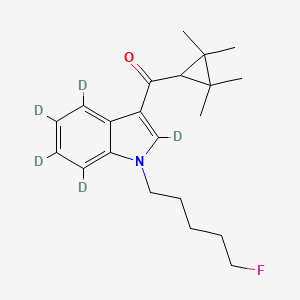

UR-144 分解物は、合成カンナビノイドUR-144の熱分解から生成される化合物です。UR-144は、ヒトの体内のカンナビノイド受容体に作用する合成カンナビノイドです。 分解生成物であるUR-144分解物は、その親化合物と比較してカンナビノイド受容体に対する親和性が高いことが知られています .

科学的研究の応用

UR-144 Degradant has several scientific research applications, including:

作用機序

UR-144分解物は、ヒトの体内のカンナビノイド受容体、特にCB1およびCB2受容体に結合することによって、その作用を発揮します . UR-144と比較して、CB1受容体に対する親和性が高く、アゴニスト作用が強化されています . UR-144分解物がこれらの受容体に結合すると、実験動物では低体温や運動量の減少など、さまざまな薬理作用がもたらされます .

類似の化合物との比較

UR-144分解物は、XLR-11やJWH-018などの他の合成カンナビノイドと同様で、熱分解を受けて活性代謝物を生成します . UR-144分解物は、カンナビノイド受容体に対する親和性が高く、その親化合物と比較して薬理作用が強化されているという点でユニークです . 類似の化合物には次のものがあります。

XLR-11: 熱分解を受けて活性代謝物を生成する別の合成カンナビノイドです.

JWH-018: 薬理作用は似ていますが、化学構造が異なる合成カンナビノイドです.

AM-2201: 作用機序は似ていますが、化学的性質が異なる合成カンナビノイドです.

生化学分析

Biochemical Properties

The UR-144 Degradant has shown to have a higher agonist activity to the human CB1 receptor compared to UR-144 . This suggests that it may interact with this receptor and other related proteins to exert its biochemical effects .

Cellular Effects

This could include effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Its increased agonist activity towards the CB1 receptor suggests that it may bind to this receptor and modulate its activity . This could lead to changes in gene expression and other downstream effects .

Temporal Effects in Laboratory Settings

It is known that the compound is a degradation product of UR-144, suggesting that its effects may change over time as UR-144 is metabolized and degraded .

Dosage Effects in Animal Models

The effects of UR-144 Degradant at different dosages in animal models have not been extensively studied. Given its increased activity at the CB1 receptor, it is possible that it may have more potent effects at lower doses compared to UR-144 .

Metabolic Pathways

It is known to be a metabolite of UR-144, suggesting that it may be involved in the metabolism of this parent compound .

Transport and Distribution

Given its lipophilic nature, it may be able to cross cell membranes and distribute throughout the body .

Subcellular Localization

Given its potential interaction with the CB1 receptor, it may be localized to areas of the cell where this receptor is present .

準備方法

UR-144分解物は、通常、UR-144の熱分解によって生成されます。

化学反応の分析

UR-144分解物は、次のようなさまざまな化学反応を受けます。

これらの反応で使用される一般的な試薬および条件には、ヒト肝ミクロソームと真菌Cunninghamella elegansが含まれ、これらはUR-144とその分解物の代謝を研究するために使用されます . これらの反応から生成される主な生成物には、さまざまなヒドロキシ化およびカルボキシル化代謝物が含まれます .

科学研究への応用

UR-144分解物は、次のようなさまざまな科学研究への応用があります。

類似化合物との比較

UR-144 Degradant is similar to other synthetic cannabinoids, such as XLR-11 and JWH-018, which also undergo thermal degradation to form active metabolites . UR-144 Degradant is unique in its higher affinity for cannabinoid receptors and its enhanced pharmacological effects compared to its parent compound . Similar compounds include:

XLR-11: Another synthetic cannabinoid that undergoes thermal degradation to form active metabolites.

JWH-018: A synthetic cannabinoid with similar pharmacological effects but different chemical structure.

AM-2201: A synthetic cannabinoid with a similar mechanism of action but different chemical properties.

UR-144 Degradant stands out due to its higher receptor affinity and the significant pharmacological effects observed in experimental studies .

特性

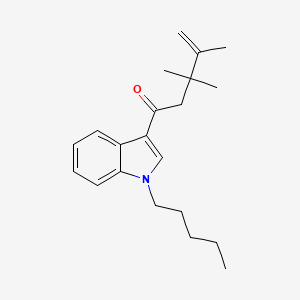

IUPAC Name |

3,3,4-trimethyl-1-(1-pentylindol-3-yl)pent-4-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29NO/c1-6-7-10-13-22-15-18(17-11-8-9-12-19(17)22)20(23)14-21(4,5)16(2)3/h8-9,11-12,15H,2,6-7,10,13-14H2,1,3-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBJHWTCAQOYUND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC(C)(C)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101043141 | |

| Record name | 3,3,4-Trimethyl-1-(1-pentylindol-3-yl)pent-4-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609273-88-2 | |

| Record name | 3,3,4-Trimethyl-1-(1-pentyl-1H-indol-3-yl)pent-4-en-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1609273882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3,4-Trimethyl-1-(1-pentylindol-3-yl)pent-4-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,4-TRIMETHYL-1-(1-PENTYL-1H-INDOL-3-YL)PENT-4-EN-1-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L26S4AX8CG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does UR-144 degradant differ from UR-144 in terms of its interaction with the human CB1 receptor and its effects on mice?

A1: Research indicates that UR-144 degradant exhibits a significantly higher affinity for the human CB1 receptor compared to its parent compound, UR-144. [, ] Specifically, the degradant demonstrates approximately four times greater agonist activity on this receptor. [] This enhanced binding translates to augmented cannabimimetic effects in mice. Studies show that UR-144 degradant induces more pronounced hypothermic and akinetic responses in mice compared to UR-144, suggesting a potentiated pharmacological effect. [] This highlights the potential for altered pharmacological activity of synthetic cannabinoids upon thermal decomposition, particularly through smoking, a common consumption method. []

Q2: What analytical techniques have proven effective in identifying and quantifying UR-144 degradant and related compounds in biological samples?

A2: Researchers have successfully employed both ultra-high performance supercritical fluid chromatography-tandem mass spectrometry (UHPSFC-MS/MS) and reversed phase ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) for the identification and quantification of UR-144 degradant, its parent compound, and related metabolites in urine samples. [] This approach allows for the comprehensive analysis of these compounds, providing valuable insights into their metabolism and excretion patterns. Notably, the UHPLC-MS/MS method has been effectively utilized to confirm the presence of synthetic cannabinoids, including UR-144 degradant, in urine samples that initially screened positive via immunoassay. []

Q3: Can UHPSFC-MS/MS differentiate between UR-144 and its degradant, and how does its performance compare to UHPLC-MS/MS in this context?

A3: Yes, UHPSFC-MS/MS demonstrates the capacity to effectively separate UR-144 from its degradant, a task that can pose challenges for traditional reversed-phase UHPLC-MS/MS. [] This enhanced separation capability stems from the unique properties of supercritical fluids employed in UHPSFC, leading to different interactions with the analytes compared to liquid chromatography. Interestingly, the elution order observed in UHPSFC-MS/MS is often the reverse of that seen in UHPLC-MS/MS, offering a complementary analytical approach. [, ] This contrasting elution behavior proves particularly valuable for confirming the presence of specific compounds, especially in forensic contexts where unambiguous identification is paramount. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-furo[2,3-e]isoindole]-6',8'-dione](/img/structure/B591157.png)

![6,7-Diazabicyclo[3.2.2]non-6-EN-3-imine](/img/structure/B591159.png)